![molecular formula C15H12N6O2S B2488568 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034414-16-7](/img/structure/B2488568.png)
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
Synthesis processes for related compounds often involve alkylation, cyclization, and substitution reactions. For example, the synthesis of thiazolo and triazolo pyrimidines involves alkylation of tetrahydropyrimidine derivatives and subsequent cyclization to form the desired heterocyclic compounds (Haiza et al., 2000).
Molecular Structure Analysis
Molecular structure analysis through X-ray diffraction and spectroscopy reveals detailed geometry and electron distribution within molecules. For instance, the study of 7-methoxy-5-methyl-2-(pyridin-3-yl) derivatives provides insights into bond lengths, angles, and molecular electrostatic potential, enhancing our understanding of chemical behavior and reactivity (Gumus et al., 2018).
Chemical Reactions and Properties
Reactions involving related compounds demonstrate the versatility and reactivity of heterocyclic frameworks. For example, synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives highlights the potential for creating compounds with various substituents, showcasing the chemical diversity achievable within this chemical space (Velihina et al., 2023).
Mechanism of Action
Target of Action
They have been used in the development of various pharmaceuticals due to their ability to interact with different target receptors .
Mode of Action
1,2,4-oxadiazole derivatives have been shown to exhibit antibacterial, antifungal, and nematocidal activities . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been shown to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for 1,2,4-triazolo[4,3-a]pyridine derivatives .
Safety and Hazards
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by oxadiazoles , this compound could be a promising candidate for further medicinal chemistry studies.
properties
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S/c1-9-17-15(23-20-9)10-4-5-21-12(7-10)18-19-13(21)8-16-14(22)11-3-2-6-24-11/h2-7H,8H2,1H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPBFELAHPJIDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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